molecular formula C8H7BrN2O4 B2695538 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester CAS No. 174566-52-0

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester

Cat. No. B2695538
CAS RN: 174566-52-0
M. Wt: 275.058
InChI Key: OZQIKUAEJMHDBR-UHFFFAOYSA-N
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Description

“2-Amino-5-bromo-4-nitro-benzoic acid methyl ester” is a chemical compound with the CAS Number: 174566-52-0 . It has a molecular weight of 275.06 and its IUPAC name is methyl 2-amino-5-bromo-4-nitrobenzoate . The compound is an orange solid and is stored at temperatures between 0-5°C .


Physical And Chemical Properties Analysis

“this compound” is an orange solid with a molecular weight of 275.06 . It is stored at temperatures between 0-5°C . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources retrieved.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have explored the synthesis of new ureido sugars, derivatives of amino acids, and various organic compounds utilizing amino acid methyl, ethyl, or benzyl esters as key intermediates. These compounds have potential applications in medicinal chemistry and drug design (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Intramolecular Cyclization

The use of nitro-facilitated intramolecular cyclization techniques to synthesize complex organic structures, such as indeno[1,2-b]indoles, highlights the utility of nitro-substituted benzoic acid esters in creating pharmacologically relevant compounds (Reboredo et al., 2002).

Creation of Amino Acid Derivatives

Research has shown that reactions involving bromoglycine methyl ester and deprotonated nitroalkanes can yield novel β-nitro and α,β-dehydro amino acid derivatives, underscoring the role of nitro-substituted esters in synthesizing biologically active amino acid derivatives (Burgess & Easton, 1988).

Diels−Alder Reactions

The application of Diels−Alder reactions for preparing substituted anilines from furan derivatives demonstrates the strategic use of nitro-substituted esters in constructing complex organic molecules with potential pharmaceutical applications (Padwa et al., 1997).

Biological Activity Studies

A series of benzimidazolyl-benzoic and salicylic acids and their peptide derivatives were synthesized and evaluated for their antimicrobial, anthelmintic, and cytotoxic activities. This research illustrates the potential of derivatives of nitro-substituted benzoic acids in developing new therapeutic agents (Dahiya & Pathak, 2007).

properties

IUPAC Name

methyl 2-amino-5-bromo-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQIKUAEJMHDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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